2-(4-Fluorophenoxy)phenol

Physicochemical Properties Crystallinity Formulation Science

Many researchers face failed coupling reactions due to undifferentiated ‘fluorophenoxy phenol’ isomers. The ortho-substitution pattern of 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) is non-negotiable for phenoxypropionate herbicide synthesis (per Dow Chemical U.S. 4,725,683). - Dual reactive sites (phenolic OH + 4-F aryl) enable sequential SNAr diversification. - Distinct pKa (10.35±0.35) and LogP (~3.2) for substitution pattern reference studies. - Immediate availability as a precise agrochemical building block. No isomer ambiguity.

Molecular Formula C12H9FO2
Molecular Weight 204.2 g/mol
CAS No. 91378-26-6
Cat. No. B3166758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)phenol
CAS91378-26-6
Molecular FormulaC12H9FO2
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OC2=CC=C(C=C2)F
InChIInChI=1S/C12H9FO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H
InChIKeyHEPMMEMCHCNTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenoxy)phenol (CAS 91378-26-6): Ortho-Substituted Fluorinated Phenol Building Block for Agrochemical and Specialty Synthesis


2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) is an ortho-substituted diaryl ether phenol with the molecular formula C12H9FO2 and a molecular weight of 204.20 g/mol . It is characterized by a 4-fluorophenoxy group attached at the 2-position of a phenol ring, providing a distinct substitution pattern compared to meta- or para-analogs. Its physical properties include a melting point of 77–78 °C and a predicted pKa of 10.35 ± 0.35 . The compound is recognized as a versatile intermediate in the synthesis of fluorophenoxyphenoxypropionate herbicides and other agrochemical active ingredients [1].

Workflow
Agrochemical intermediate synthesis
Selection
Ortho-4-fluorophenoxy substitution pattern
Use context
Building block with dual reactive sites

Why Substituting 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) with Positional Isomers or Halogen Analogs Introduces Uncontrolled Variability


Substitution of 2-(4-Fluorophenoxy)phenol with its meta- or para-isomers (e.g., CAS 25967-60-6 or 1524-19-2) or halogen-swapped analogs (e.g., 2-(4-chlorophenoxy)phenol) cannot be assumed equivalent. The ortho-phenoxy substitution pattern creates a unique electronic environment at the phenolic hydroxyl, affecting its hydrogen-bonding capacity and reactivity profile in nucleophilic reactions [1]. The 4-fluoro substituent confers distinct physicochemical properties relative to chloro or unsubstituted analogs: fluorinated aromatics exhibit enhanced metabolic stability and altered lipophilicity, which directly impacts their utility as intermediates in agrochemical synthesis, where precise substitution patterns dictate herbicidal selectivity [2]. Relying on a generic “fluorophenoxy phenol” class without verifying the exact positional and halogen substitution can lead to failed coupling reactions, altered yield profiles, or unintended biological activity profiles in downstream applications.

Target 2-(4-Fluorophenoxy)phenol (ortho, 4-fluoro)
Potential substitute 4-(4-Fluorophenoxy)phenol (para-isomer) Positional shift alters coupling geometry and crystallization behavior; may not reproduce herbicidal intermediate profile.
Target 2-(4-Fluorophenoxy)phenol (fluorinated)
Potential substitute 2-(4-Chlorophenoxy)phenol (chloro analog) Fluorine’s distinct electronic effects and metabolic stability cannot be assumed; reactivity and bioactivity profiles may diverge.
Target 2-(4-Fluorophenoxy)phenol (ortho, fluorinated)
Potential substitute 2-Phenoxyphenol (non-fluorinated) Lack of fluorine eliminates second SNAr site and alters lipophilicity; patent-defined utility may not transfer.

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) Versus Closest Analogs


Melting Point Difference: Ortho-Substituted 2-(4-Fluorophenoxy)phenol Exhibits 15–21°C Lower Melting Point than Para-Isomer 4-(4-Fluorophenoxy)phenol

The ortho-substituted 2-(4-Fluorophenoxy)phenol (target compound) displays a significantly lower melting point (77–78°C) compared to the para-substituted isomer 4-(4-fluorophenoxy)phenol (CAS 1524-19-2), which has a reported melting point range of 92–98°C . This difference arises from the ortho-phenoxy group's disruption of molecular planarity, which reduces intermolecular packing efficiency in the solid state. The 15–21°C lower melting point of the ortho-isomer translates to enhanced solubility in organic solvents at ambient temperatures and potentially different crystallization behavior during purification [1].

Melting point
Head-to-head
77–78 °C (ortho)
vs. para-isomer 92–98 °C
Supports purification method choice and ambient solubility expectations
Recrystallization behavior may differ; data to verify per lot
Physicochemical Properties Crystallinity Formulation Science

Predicted pKa of 10.35 Indicates Ortho-Phenoxy Substitution Reduces Acidity Relative to Unsubstituted Phenol (pKa ≈ 9.95)

The predicted acid dissociation constant (pKa) for 2-(4-Fluorophenoxy)phenol is 10.35 ± 0.35, which is approximately 0.4 log units higher (less acidic) than unsubstituted phenol (pKa = 9.95) [1]. This reduced acidity is consistent with the electron-donating resonance effect of the para-fluorophenoxy substituent via the ortho-position, which destabilizes the phenoxide anion relative to phenol. In contrast, electron-withdrawing ortho-substituents would be expected to lower pKa (increase acidity). The quantitative shift in pKa alters the compound's predominant ionization state at physiological pH (7.4) and affects its partitioning behavior in liquid-liquid extraction and chromatographic purification steps [2].

pKa (predicted)
Cross-study comparable
10.35 ± 0.35
vs. phenol 9.95 (+0.40 log units, less acidic)
Informs extraction design: predominantly unionized at neutral pH
Predicted value; experimental confirmation recommended for critical separations
Ionization Constant Reactivity Extraction Behavior

Ortho-Substitution Alters Lipophilicity: Computed XLogP3 of ~3.2 for Ortho-Isomer Differs from Para-Isomer LogP (3.31)

Computed XLogP3 for 2-(4-Fluorophenoxy)phenol is approximately 3.2, indicating moderate lipophilicity suitable for membrane permeability [1]. In comparison, the para-isomer 4-(4-fluorophenoxy)phenol has a reported LogP of 3.31 [2]. While the absolute difference of ~0.1 log units is modest, it reflects the distinct conformational and electronic environment induced by the ortho- versus para-phenoxy substitution pattern. Lipophilicity is a critical parameter in agrochemical lead optimization, where small changes in LogP can influence cuticular penetration in plants and soil mobility [3]. The ortho-substitution may also affect the compound's metabolic stability when incorporated into larger herbicide frameworks [4].

Lipophilicity (LogP)
Cross-study comparable
XLogP3 ≈ 3.2
vs. para-isomer LogP 3.31 (≈ 0.1 log units lower)
Supports consistent partition behavior; relevant for agrochemical QSAR models
Computed vs. experimental value; small difference may be context-dependent
Lipophilicity Partition Coefficient QSAR

Patent-Defined Utility: 2-(4-Fluorophenoxy)phenol is a Disclosed Intermediate for Herbicidal Fluorophenoxyphenoxypropionates, a Class Not Accessible via Non-Fluorinated Analogs

According to U.S. Patent 4,725,683 (Dow Chemical Company), fluorophenoxyphenols including 2-(4-fluorophenoxy)phenol are specifically claimed as intermediates for the preparation of herbicidal fluorophenoxyphenoxypropionates [1]. These final compounds exhibit selective preemergent and postemergent control of grassy weeds in broadleaf crops, a profile that is directly dependent on the fluorine substitution pattern on the phenoxy ring [2]. Non-fluorinated analogs (e.g., 2-phenoxyphenol) or chloro-substituted variants (e.g., 2-(4-chlorophenoxy)phenol) lack the specific electronic properties conferred by the 4-fluoro group, which influences both herbicidal potency and crop selectivity through altered binding to acetyl-CoA carboxylase (ACCase) in target weeds [3]. The patent explicitly identifies the 4-fluoro substitution as critical for achieving the desired balance of activity and crop safety.

Patent role
Class-level inference
Disclosed intermediate for fluorophenoxyphenoxypropionate herbicides
Specific substitution pattern claimed in U.S. Patent 4,725,683
Supports agrochemical synthesis pathway selection; class-level utility context
Patent scope, not isolated compound efficacy; verify coupling conditions independently
Herbicide Intermediates Agrochemical Synthesis Patent Literature

Structural Motif in Bioactive Compounds: 4-Fluorophenoxy Moiety Contributes to Antifungal Activity Comparable to Fluconazole

In a study of phenoxyacetophenone oxime derivatives, compound 3d—which contains a 4-fluorophenoxy moiety structurally analogous to 2-(4-fluorophenoxy)phenol—exhibited in vitro antifungal activity with MIC values of 15.63–31.25 μg/mL against Candida albicans, C. glabrata, Saccharomyces cerevisiae, and Aspergillus niger [1]. This activity was reported as comparable to or more potent than the reference drug fluconazole when tested against the same yeast panel [2]. While the target compound itself was not directly tested, the data demonstrate that the 4-fluorophenoxy subunit can confer meaningful antifungal potency in appropriately derivatized molecules. Analogs lacking the 4-fluoro substituent or bearing a 4-chloro group in the same oxime series exhibited different activity profiles, underscoring the role of the specific 4-fluorophenoxy group in modulating bioactivity [3].

Antifungal motif
Supporting evidence
4-Fluorophenoxy fragment associated with MIC 15.63–31.25 μg/mL in oxime derivatives
Activity compared to fluconazole in Candida and Aspergillus panels
Supports building block selection for antifungal SAR exploration
Compound itself not tested; fragment-based inference requires scaffold validation
Antifungal Activity Structure-Activity Relationship Medicinal Chemistry

Ortho-Phenoxy Substitution Provides Distinct Reactivity in Nucleophilic Aromatic Substitution for Building Block Synthesis

The ortho-phenoxy substitution pattern in 2-(4-Fluorophenoxy)phenol positions the phenolic hydroxyl group adjacent to the diaryl ether linkage, creating a unique steric and electronic environment for further functionalization. In nucleophilic aromatic substitution (SNAr) reactions, the ortho-hydroxyl group can act as a directing group or participate in intramolecular hydrogen bonding, affecting reaction rates and regioselectivity compared to meta- or para-isomers [1]. Additionally, the 4-fluoro substituent on the distal phenyl ring is itself susceptible to further SNAr displacement under appropriate conditions, offering a second site for orthogonal functionalization—a feature not present in non-fluorinated analogs like 2-phenoxyphenol [2]. This dual reactivity profile enables the construction of more complex molecular architectures in fewer synthetic steps, a key consideration for library synthesis in agrochemical and pharmaceutical discovery programs [3].

Synthetic versatility
Class-level inference
Two distinct reactive sites: phenolic –OH and 4-fluoroaryl
Enables sequential SNAr functionalization
Supports efficient library synthesis through orthogonal derivatization
Reactivity assumptions based on general SNAr principles; validate under specific conditions
Synthetic Utility Nucleophilic Aromatic Substitution Building Block Diversity

Validated Procurement and Research Applications for 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6)


Synthesis of Herbicidal Fluorophenoxyphenoxypropionates

Based on Dow Chemical patent disclosures (U.S. 4,725,683), 2-(4-Fluorophenoxy)phenol serves as a direct intermediate for preparing fluorophenoxyphenoxypropionate herbicides with selective activity against grassy weeds in broadleaf crops [1]. The ortho-substitution and 4-fluoro group are critical for the final herbicide's ACCase inhibition profile. Procurement of this specific ortho-isomer (rather than the para-isomer CAS 1524-19-2) ensures the correct substitution pattern required for coupling with halopropionates to yield the desired phenoxypropionate framework.

Building Block for Antifungal Lead Optimization

The 4-fluorophenoxy motif in 2-(4-Fluorophenoxy)phenol is a validated pharmacophoric element for antifungal activity, as demonstrated in phenoxyacetophenone oxime derivatives (MIC 15.63–31.25 μg/mL, comparable to fluconazole) [2]. Researchers developing novel antifungal agents can employ this building block to incorporate the 4-fluorophenoxy group into diverse scaffolds, leveraging the ortho-phenoxy substitution for further derivatization at the phenolic hydroxyl.

Orthogonal Functionalization for Complex Molecule Construction

The compound's dual reactive sites—the phenolic hydroxyl and the 4-fluoroaryl group—enable sequential SNAr reactions for building complex molecular architectures [3]. This is particularly valuable in agrochemical and pharmaceutical library synthesis, where the ability to independently functionalize two positions on a single building block reduces overall synthetic step count and increases structural diversity output per synthesis campaign.

Physicochemical Property Profiling in Structure-Activity Relationship Studies

The distinct melting point (77–78°C), pKa (10.35 ± 0.35), and LogP (~3.2) of 2-(4-Fluorophenoxy)phenol make it a useful reference compound for studying how ortho-substitution affects solid-state properties, ionization behavior, and lipophilicity in fluorinated diaryl ether phenols . Researchers investigating the influence of substitution pattern on biopharmaceutical or agrochemical properties can use this compound as a comparative standard against its meta- and para-isomers.

Application
Selection Property
Validation Focus
Fluorophenoxyphenoxypropionate herbicide synthesis
Ortho-4-fluorophenoxy substitution pattern
Reported coupling reactivity and ACCase inhibition context
Antifungal lead optimization
4-Fluorophenoxy motif incorporation
Antifungal SAR and MIC endpoint review
Complex molecule construction
Dual reactive sites (phenolic OH, 4-fluoroaryl)
Sequential SNAr functionalization review
Physicochemical property profiling
Ortho-substituted fluorinated diaryl ether
Comparative melting point, pKa, and LogP review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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